Pyrazine, 2,5-bis(bromomethyl)-

Description

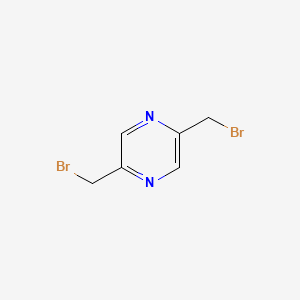

Pyrazine, 2,5-bis(bromomethyl)- (CAS: N/A; molecular formula: C₆H₆Br₂N₂) is a brominated pyrazine derivative characterized by two bromomethyl (-CH₂Br) substituents at the 2- and 5-positions of the pyrazine ring. This compound is pivotal in synthetic chemistry, particularly in the development of conjugated polymers. For instance, it serves as a precursor in Wittig reactions to synthesize pyrazine-containing poly(p-phenylenevinylene) (PPV) copolymers, which exhibit red-shifted absorption and emission spectra due to extended conjugation lengths . Its reactivity stems from the bromine atoms, enabling cross-coupling reactions for optoelectronic applications.

Properties

CAS No. |

60023-30-5 |

|---|---|

Molecular Formula |

C6H6Br2N2 |

Molecular Weight |

265.93 g/mol |

IUPAC Name |

2,5-bis(bromomethyl)pyrazine |

InChI |

InChI=1S/C6H6Br2N2/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1-2H2 |

InChI Key |

BBRUCXJDLPMKBY-UHFFFAOYSA-N |

SMILES |

C1=C(N=CC(=N1)CBr)CBr |

Canonical SMILES |

C1=C(N=CC(=N1)CBr)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

2,5-Bis(1-methylethyl)-pyrazine

- Structure : Features two isopropyl (-CH(CH₃)₂) groups at the 2- and 5-positions.

- Key Properties :

- Antimicrobial Activity : Demonstrates broad-spectrum inhibition against Gram-negative bacteria (e.g., E. coli), Gram-positive bacteria (e.g., S. aureus), and fungi (e.g., C. albicans) at 1.84 mg doses in agar diffusion assays . Additive effects with secondary metabolites enhance inhibition zones against E. coli .

- Biosynthesis : Produced by Paenibacillus spp. during interspecific bacterial interactions, as detected via metabolomic and transcriptomic analyses .

- Applications: Potential as a natural antimicrobial agent in agriculture and medicine.

2,5-Dimethylpyrazine

- Structure : Two methyl (-CH₃) groups at the 2- and 5-positions.

- Key Properties :

- Flavor Contribution : Imparts nutty/roasted aromas in foods like beef and coffee. Concentrations vary with cooking temperatures and aging durations .

- Antifungal Activity : Synergistically contributes to soil fungistasis, inhibiting Phaeomoniella chlamydospora (grapevine pathogen) by 71–74% when produced by Bacillus pumilus and Paenibacillus spp. .

- Applications : Flavor enhancer in food industry; natural fungistatic agent.

2,5-Bis(3-indolylmethyl)pyrazine

- Structure : Two indole-methyl (-CH₂C₈H₆N) groups at the 2- and 5-positions.

- Key Properties: Biosynthetic Pathway: Synthesized biomimetically via cyclization of tryptophan-derived amino aldehydes, mimicking natural alkaloid production . Bioactivity: Structural similarity to antiviral agents like favipiravir, though direct antiviral activity requires further study .

- Applications : Model compound for studying natural product biosynthesis.

2,5-Di(aryleneethynyl)pyrazine Derivatives

- Structure : Ethynyl (-C≡C-) groups linking aryl substituents (e.g., phenyl, biphenyl) to the pyrazine core.

- Key Properties :

- Optoelectronic Behavior : Reduced HOMO-LUMO gaps (e.g., 3.56 eV for phenylethynyl derivative) compared to benzene analogues, enhancing electron transport in OLEDs. Doping MEH-PPV polymers with 20% biphenyl-ethynyl pyrazine improves device efficiency (external quantum efficiency: 0.07%) .

- Electrochemical Activity : Undergoes reversible reductions, enabling applications in multinuclear redox-active complexes .

- Applications : Electron-transport materials in OLEDs and electrochemical sensors.

Structural and Functional Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.